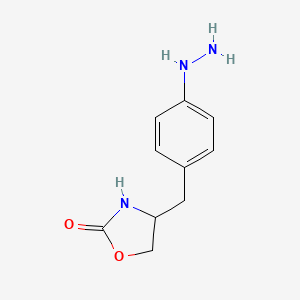

4-(4-Hydrazinobenzyl)-2-oxazolidinone

Descripción general

Descripción

4-(4-Hydrazinobenzyl)-2-oxazolidinone is an organic compound with a unique structure that includes a hydrazine group attached to a benzyl group, which is further connected to an oxazolidinone ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Hydrazinobenzyl)-2-oxazolidinone typically involves the reaction of 4-hydrazinobenzoic acid with an appropriate oxazolidinone precursor. One common method involves the use of N,N-dimethylamino butyraldehyde diethyl acetal as a reagent under controlled pH conditions to ensure the desired purity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and pH, to maximize yield and minimize impurities. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Hydrolysis of the Oxazolidinone Ring

The oxazolidinone ring undergoes nucleophilic cleavage under basic conditions, producing hydroxyamide or carboxylic acid derivatives.

Key Observations :

-

Hydrolysis efficiency depends on water content and peroxide concentration .

-

The reaction generates stoichiometric oxygen gas due to peroxide decomposition .

Substitution Reactions (Benzyl Group)

Electrophilic substitution on the benzyl moiety has been inferred from impurity profiles in Zolmitriptan synthesis.

Structural Evidence :

-

Impurities isolated during synthesis include ortho- and para-substituted isomers, confirmed via <sup>1</sup>H/<sup>13</sup>C NMR .

Mechanistic Considerations

-

Fischer Reaction : Proceeds via acid-catalyzed enolization and -sigmatropic shift, followed by aromatization .

-

Oxazolidinone Hydrolysis : Dual role of H<sub>2</sub>O<sub>2</sub> as a nucleophile (forming percarboxylate) and reductant .

This compound’s versatility in indole synthesis and controlled ring cleavage makes it valuable in medicinal chemistry and materials science.

Aplicaciones Científicas De Investigación

Synthesis and Derivatives

The compound can be synthesized through various methods, including diazotization and reduction reactions from its precursor, (S)-4-(4-aminobenzyl)-2-oxazolidinone. Notably, a patent describes an efficient method for preparing Zolmitriptan using 4-(4-hydrazinobenzyl)-2-oxazolidinone as an intermediate, which has implications for migraine treatment .

Pharmaceutical Development

This compound has been utilized in the synthesis of indole derivatives that act as selective serotonin receptor agonists. These compounds are beneficial in treating migraine conditions by mediating vasoconstriction in the carotid vascular bed . The ability to modify this compound into various derivatives enhances its therapeutic potential.

Neuropharmacology

Research indicates that derivatives of this compound can interact with neurotransmitter systems, making them candidates for studying conditions such as Alzheimer's disease, schizophrenia, and pain management . Its role in modulating neurotransmission highlights its importance in neuropharmacological studies.

Case Studies

Several case studies have documented the efficacy of compounds derived from this compound:

- A study demonstrated the synthesis of a new class of 5-HT receptor agonists derived from this compound, showing promise in migraine prophylaxis .

- Another investigation focused on the neuroprotective effects of related oxazolidinone derivatives, suggesting potential applications in neurodegenerative diseases .

Mecanismo De Acción

The mechanism of action of 4-(4-Hydrazinobenzyl)-2-oxazolidinone involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. The oxazolidinone ring may also interact with biological molecules, affecting their function and stability.

Comparación Con Compuestos Similares

Similar Compounds

- 4-Hydrazinobenzoic acid

- 4-Hydroxybenzyl alcohol derivatives

- Agaritine

Uniqueness

4-(4-Hydrazinobenzyl)-2-oxazolidinone is unique due to its combination of a hydrazine group and an oxazolidinone ring, which imparts distinct chemical and biological properties

Actividad Biológica

4-(4-Hydrazinobenzyl)-2-oxazolidinone, a compound with the molecular formula , has garnered attention in recent years for its diverse biological activities, particularly its antibacterial properties. This article explores the compound's biological activity, mechanisms of action, and potential applications based on various research findings.

Antibacterial Properties

One of the most significant biological activities of this compound is its antibacterial effect. Research indicates that this compound exhibits potent activity against a range of Gram-positive bacteria, including strains resistant to conventional antibiotics.

Case Study: Efficacy Against Resistant Strains

In a study evaluating the antibacterial efficacy of various oxazolidinones, this compound demonstrated minimum inhibitory concentration (MIC) values comparable to established antibiotics like linezolid. Specifically, it showed effective inhibition against methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis, with MIC values below 1.0 µg/mL .

The mechanism by which this compound exerts its antibacterial effects involves inhibition of protein synthesis in bacteria. It targets the ribosomal machinery, specifically binding to the 50S subunit of bacterial ribosomes, thereby preventing the formation of functional ribosomes necessary for protein synthesis. This action is crucial in combating bacterial infections, particularly those caused by resistant strains.

Anti-inflammatory Activity

In addition to its antibacterial properties, this compound has been studied for its anti-inflammatory effects. It is believed to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and mediators.

In Vivo Studies

Animal model studies have shown that treatment with this compound resulted in reduced inflammation markers and improved outcomes in models of induced inflammation. The compound's ability to inhibit neutrophil migration and reduce levels of prostaglandins highlights its potential as an anti-inflammatory agent.

Summary of Key Studies

Potential Applications

Given its dual action as both an antibacterial and anti-inflammatory agent, this compound holds promise for various therapeutic applications:

- Antibiotic Development : As a lead compound for new antibiotics targeting resistant bacterial strains.

- Anti-inflammatory Treatments : Potential use in treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease.

Propiedades

IUPAC Name |

4-[(4-hydrazinylphenyl)methyl]-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2/c11-13-8-3-1-7(2-4-8)5-9-6-15-10(14)12-9/h1-4,9,13H,5-6,11H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLXBEGPKQKEJBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)O1)CC2=CC=C(C=C2)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50938001 | |

| Record name | 4-[(4-Hydrazinylphenyl)methyl]-4,5-dihydro-1,3-oxazol-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50938001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171550-12-2 | |

| Record name | 4-[(4-Hydrazinylphenyl)methyl]-4,5-dihydro-1,3-oxazol-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50938001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 4-(4-Hydrazinobenzyl)-2-oxazolidinone in pharmaceutical chemistry?

A1: this compound is not a pharmaceutical itself but serves as a crucial intermediate in synthesizing Zolmitriptan. Zolmitriptan is a drug used to treat migraine headaches. The provided research papers [, ] outline efficient methods for synthesizing this intermediate, ultimately leading to Zolmitriptan.

Q2: How is this compound converted to Zolmitriptan according to the research?

A2: The research paper describing Zolmitriptan synthesis [] details that this compound reacts with 4-(N,N-dimethyl)-amino-dibutyl acetal to yield Zolmitriptan. This final step highlights the importance of this specific intermediate in achieving the desired final product.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.